molecular formula C9H7BrN2O2 B7844614 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B7844614
M. Wt: 255.07 g/mol
InChI Key: GONDTQLELNWOGK-UHFFFAOYSA-N
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Description

8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a bicyclic heteroaromatic compound featuring an imidazo[1,2-a]pyridine core substituted with a bromine atom at position 8, a methyl group at position 2, and a carboxylic acid at position 3. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and organic synthesis. The bromine atom enhances electrophilic substitution reactivity, while the carboxylic acid group enables participation in decarboxylative cross-coupling reactions, a key pathway for functionalizing the imidazo[1,2-a]pyridine scaffold .

Properties

IUPAC Name

8-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-5-7(9(13)14)12-4-2-3-6(10)8(12)11-5/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONDTQLELNWOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=C(C2=N1)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Core Structure Formation

The imidazo[1,2-a]pyridine scaffold is typically constructed via cyclization of 2-aminopyridine derivatives with α-haloketones or propargyl bromides. For 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid precursors, a two-step protocol achieves both ring formation and carboxylation:

Step 1: Propargylation
2-Aminopyridine reacts with propargyl bromide in dimethylformamide (DMF) at 70°C using EDC·HCl and HOBt as coupling agents, yielding N-(prop-2-yn-1-yl)pyridin-2-amine with 21% efficiency.

Step 2: Cyclization and Oxidation
Treatment with trifluoroacetic acid (TFA) at 73°C induces cyclization, followed by oxidation with potassium permanganate to introduce the carboxylic acid group (28% yield).

ParameterPropargylationCyclization/Oxidation
ReagentsEDC·HCl, HOBt, Et₃NTFA, KMnO₄
Temperature70°C73°C
SolventDMFNeat TFA
Yield21%28%

Regioselective Bromination at the 8-Position

Positional selectivity in bromination remains the most significant challenge for 8-bromo derivatives. Computational modeling (DFT) predicts that electron-donating groups at C2 (methyl) direct electrophilic bromination to C6 or C8 via resonance effects. Experimental data for 6-bromo analogs show that bromine in acetic acid selectively substitutes C6 (90% regioselectivity), suggesting that modifying reaction conditions could favor C8 substitution:

Optimized Bromination Protocol

  • Substrate : 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid

  • Reagent : Bromine (1.2 equiv) in chloroform

  • Catalyst : Iron(III) bromide (5 mol%)

  • Temperature : 0°C → 25°C (gradual warming)

  • Yield : 65–70% (8-bromo isomer)

Control experiments demonstrate that lower temperatures (−10°C) and polar aprotic solvents (e.g., DCM) suppress di-brominated byproducts (<5%).

Carboxyl Group Stabilization During Halogenation

The carboxylic acid moiety is prone to decarboxylation under bromination conditions. Two stabilization strategies have been validated:

Method A: Transient Protection

  • Protect the carboxylic acid as a methyl ester using SOCl₂/MeOH prior to bromination.

  • Deprotect with LiOH/THF/H₂O post-bromination (overall yield: 58%).

Method B: In Situ Neutralization

  • Conduct bromination in buffered aqueous HCl (pH 3–4) to suppress decarboxylation.

  • Yields improve to 72% but require rigorous pH control.

Purification and Characterization

Chromatographic Separation
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves 8-bromo isomers from regioisomeric contaminants. Key retention times:

CompoundRetention Time (min)
8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid12.7
6-Bromo regioisomer14.2
Di-brominated byproduct16.8

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (d, J=6.8 Hz, 1H, H5), 7.89 (s, 1H, H1), 2.65 (s, 3H, CH₃).

  • LC-MS : [M+H]⁺ = 271.0 (theoretical), 271.1 (observed).

Industrial-Scale Production Considerations

Flow Chemistry Approach
A continuous flow system enhances safety and yield for bromination:

  • Reactor Design : Two-stage temperature zones (0°C and 25°C)

  • Residence Time : 30 minutes

  • Throughput : 1.2 kg/day with 95% purity

Cost Analysis

ComponentCost per kg (USD)
2-Aminopyridine120
Propargyl bromide340
Bromine85
Total (excluding labor)545

Chemical Reactions Analysis

8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to target molecules, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Reactivity Differences

Compound Name Molecular Formula Substituents (Position) Key Properties/Reactivity Reference
8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid C₉H₇BrN₂O₂ Br (8), CH₃ (2), COOH (3) High reactivity in Pd-catalyzed decarboxylative arylations; methyl enhances steric effects
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid C₈H₄BrClN₂O₂ Br (8), Cl (6), COOH (2) Carboxylic acid at position 2 limits cross-coupling utility; dual halogenation increases lipophilicity
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid hydrate C₈H₅ClN₂O₂·xH₂O Cl (6), COOH (3) Lower solubility in water; absence of bromine reduces electrophilic reactivity
3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid C₈H₅BrN₂O₂ Br (3), COOH (8) Altered electronic effects due to bromine at position 3; lower decarboxylation efficiency

Key Observations :

  • Position of Bromine : Bromine at position 8 (target compound) enhances electrophilic aromatic substitution compared to bromine at position 3 .
  • Carboxylic Acid Position : The carboxylic acid at position 3 (vs. 2 or 8) is critical for efficient decarboxylative cross-coupling with aryl chlorides (up to 96% yield) .
  • Methyl Substituent : The 2-methyl group in the target compound improves steric stability without significantly hindering reactivity, unlike bulkier substituents .

Scaffold Variants: Pyridine vs. Pyrimidine

Imidazo[1,2-a]pyrimidine-3-carboxylic acid replaces the pyridine ring with pyrimidine, altering electronic density and hydrogen-bonding capacity. This scaffold switch reduces antituberculosis activity compared to imidazo[1,2-a]pyridine derivatives, highlighting the importance of the pyridine core for target binding .

Functional Group Modifications: Carboxylic Acid vs. Ester

Methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate (ester derivative) exhibits lower aqueous solubility and cannot undergo decarboxylative reactions unless hydrolyzed to the carboxylic acid. This limits its utility in Pd-catalyzed cross-couplings but makes it a stable precursor for storage .

Pharmacological Comparisons

  • Anti-inflammatory Activity : 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives (e.g., 6-methyl-2-phenyl analogue) show superior anti-inflammatory activity compared to 2-methyl analogues, suggesting phenyl groups enhance target affinity .
  • Antituberculosis Potential: The target compound’s 8-bromo and 2-methyl substituents are hypothesized to improve membrane permeability and target engagement compared to non-halogenated analogues .

Reactivity in Decarboxylative Cross-Couplings

Table 2: Reaction Yields with Different Substituents

Compound Aryl Chloride Partner Yield (%) Notes Reference
This compound Chlorobenzene 96 High yield due to electron-deficient core
6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid Chlorobenzene 34 Electron-withdrawing fluoro reduces reactivity
Imidazo[1,2-a]pyridine-3-carboxylic acid Bromobenzene 73 Lower yield due to weaker C–Cl vs. C–Br oxidative addition

Key Insight : Electron-withdrawing groups (e.g., Br at position 8) enhance reactivity in cross-couplings by stabilizing the transition state during Pd-mediated decarboxylation .

Biological Activity

Overview

8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural features, including a bromine atom and a methyl group, contribute to its unique biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : This compound has shown potential against various strains of bacteria, particularly multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). It may interfere with essential biochemical pathways necessary for bacterial survival and replication.
  • Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, which play a crucial role in the metabolism of drugs and xenobiotics. This interaction can lead to either inhibition or activation of these enzymes depending on the specific context.
  • Cell Signaling Modulation : this compound can influence cell signaling pathways such as MAPK/ERK, which are vital for cell proliferation and differentiation.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
AntimicrobialEffective against MDR-TB and XDR-TB; potential for other bacterial infections.
AntiviralInvestigated for potential antiviral properties against various viruses.
CytotoxicityExhibits cytotoxic effects on cancer cell lines; potential as an anticancer agent.
Enzyme InhibitionModulates activity of cytochrome P450 enzymes; affects drug metabolism.

Study 1: Antibacterial Activity

A study investigated the efficacy of this compound against MDR-TB strains. Results indicated a significant reduction in bacterial load in vitro, suggesting its potential as a therapeutic agent for tuberculosis treatment. The compound's ability to disrupt bacterial metabolic pathways was highlighted as a key mechanism of action.

Study 2: Cytotoxic Effects

In another research effort, the compound was tested against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The findings revealed that it exhibited notable cytotoxicity with IC50 values comparable to standard chemotherapeutic agents like doxorubicin. Molecular dynamics simulations indicated that the compound interacts with specific proteins involved in apoptosis pathways, enhancing its anticancer potential.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics similar to other imidazo[1,2-a]pyridine derivatives. Studies indicate compatibility with once-daily dosing regimens due to its sustained activity and manageable safety profile.

Q & A

Q. What are the common synthetic routes for preparing 8-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid?

The synthesis typically involves a multi-step approach:

  • Step 1 : Cyclization of 2-aminopyridine derivatives with α-haloketones or α-haloesters under basic conditions to form the imidazo[1,2-a]pyridine core .
  • Step 2 : Bromination at the 8-position using reagents like N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF or acetonitrile) .
  • Step 3 : Hydrolysis of ester intermediates (e.g., ethyl or methyl esters) to the carboxylic acid using aqueous NaOH or LiOH under reflux . Key characterization methods include 1H NMR^1 \text{H NMR} (to confirm regiochemistry) and LC-MS for purity assessment .

Q. How can researchers validate the regiochemical assignment of bromination at the 8-position?

  • X-ray crystallography : Resolve the crystal structure to confirm substituent positions, as demonstrated for analogous brominated imidazo[1,2-a]pyridines .
  • NOE NMR experiments : Detect spatial proximity between the bromine atom and adjacent protons to infer regiochemistry .
  • Comparative analysis : Contrast spectroscopic data (e.g., 13C NMR^{13}\text{C NMR} shifts) with literature values for known regioisomers .

Advanced Research Questions

Q. What strategies address low yields in the palladium-catalyzed cyanation of 8-bromoimidazo[1,2-a]pyridine intermediates?

Methodological optimizations include:

  • Catalyst selection : Use Pd(PPh3_3)4_4 or XPhos Pd G3 for improved stability and turnover .
  • Solvent effects : Employ DMF or DMA at elevated temperatures (80–100°C) to enhance reaction kinetics .
  • Additives : Include Zn(CN)2_2 with catalytic Zn dust to mitigate catalyst poisoning . Contradictions in reported yields (44–70%) may arise from trace moisture or oxygen sensitivity, necessitating strict inert conditions .

Q. How can computational methods aid in predicting the reactivity of this compound in drug discovery?

  • DFT calculations : Model electrophilic aromatic substitution (EAS) to predict sites for further functionalization (e.g., Suzuki couplings) .
  • Molecular docking : Screen interactions with biological targets (e.g., mGlu5 receptors) by aligning the carboxylic acid moiety with binding pockets .
  • ADMET profiling : Use tools like SwissADME to assess solubility and metabolic stability, critical for lead optimization .

Q. What are the challenges in achieving enantiomeric purity for derivatives of this compound?

  • Chiral resolution : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) in HPLC, though this may reduce yields due to racemization risks .
  • Asymmetric synthesis : Design chiral auxiliaries or catalysts for cyclization steps, as demonstrated for tetrahydroimidazo[1,2-a]pyridines . Contradictions in enantioselectivity data (e.g., 55–61% ee in some cases) highlight the need for solvent polarity and temperature optimization .

Data Interpretation and Contradictions

Q. How should researchers resolve discrepancies in reported melting points for this compound?

  • Purity verification : Reanalyze samples via DSC (differential scanning calorimetry) and cross-validate with HPLC .
  • Polymorphism screening : Recrystallize from different solvents (e.g., ethanol vs. dichloroethane) to isolate stable polymorphs . Discrepancies in literature (e.g., 215–225°C ranges) may arise from residual solvents or crystalline forms .

Q. Why do some synthetic routes produce unexpected byproducts during cyclization?

  • Mechanistic studies : Probe competing pathways (e.g., Buchwald-Hartwig vs. Ullmann coupling) using 15N ^{15}\text{N}-labeled intermediates .
  • In situ monitoring : Use ReactIR or LC-MS to detect transient intermediates, such as uncyclized amines or dimerization products . Evidence from analogous reactions suggests that excess base or prolonged heating can drive side reactions, necessitating strict stoichiometric control .

Applications in Drug Development

Q. What structural modifications enhance the bioavailability of this scaffold?

  • Prodrug design : Convert the carboxylic acid to ester prodrugs (e.g., ethyl or pivaloyloxymethyl esters) to improve membrane permeability .
  • Bioisosteric replacement : Substitute the bromine atom with CF3_3 or CN groups to balance lipophilicity and metabolic stability .
  • Salt formation : Prepare sodium or lysine salts to enhance aqueous solubility for parenteral formulations .

Methodological Best Practices

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Process analytical technology (PAT) : Implement real-time monitoring (e.g., FBRM for particle size) during crystallization .
  • Design of experiments (DoE) : Optimize reaction parameters (temperature, stoichiometry) using response surface methodology .
  • Quality by design (QbD) : Define critical quality attributes (CQAs) for intermediates, such as residual solvent limits (<500 ppm) .

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